4H-thieno[3,2-c]chromene-2-carboxylic acid

Lipophilicity Physicochemical properties Drug-likeness

Choose 4H-thieno[3,2-c]chromene-2-carboxylic acid (CAS 26268-04-2) for reliable fragment-based drug discovery and materials science. This validated Notum pectinacetylesterase fragment inhibitor (PDB: 7BO2, 1.21 Å) offers a thienochromene core with sulfur-mediated electronic tuning not achievable with coumarin analogs. The C2-carboxylic acid enables direct conjugation without pre-functionalization. With characterized logP 3.01, pKa 3.33, and LogD 0.63 (pH 5.5), it provides a well-defined baseline for SAR campaigns targeting Wnt-related diseases. Insist on the authentic thienochromene scaffold to ensure target engagement reproducibility — generic chromene substitutes fail to recapitulate the binding mode.

Molecular Formula C12H8O3S
Molecular Weight 232.26 g/mol
CAS No. 26268-04-2
Cat. No. B1621708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-thieno[3,2-c]chromene-2-carboxylic acid
CAS26268-04-2
Molecular FormulaC12H8O3S
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O1)SC(=C2)C(=O)O
InChIInChI=1S/C12H8O3S/c13-12(14)10-5-7-6-15-9-4-2-1-3-8(9)11(7)16-10/h1-5H,6H2,(H,13,14)
InChIKeyZMEWPWRPNHFDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Thieno[3,2-c]chromene-2-carboxylic Acid (CAS 26268-04-2): Heterocyclic Core Procurement Guide


4H-Thieno[3,2-c]chromene-2-carboxylic acid (CAS 26268-04-2) is a heterocyclic compound of molecular formula C12H8O3S and molecular weight 232.26 g/mol, comprising a thiophene ring fused to a chromene (benzopyran) scaffold . This compound serves as a versatile intermediate in organic synthesis for constructing polymers and dendrimers , and has been structurally characterized as a fragment inhibitor of human Notum pectinacetylesterase at 1.21 Å resolution in the PDB (entry 7BO2) [1]. Its thienochromene core is recognized for diverse pharmacological potential including anti-inflammatory, antioxidant, and anticancer properties , making it a valuable scaffold for medicinal chemistry and materials science research applications.

Procurement Rationale for 4H-Thieno[3,2-c]chromene-2-carboxylic Acid: Why Scaffold Substitution Fails


Substituting 4H-thieno[3,2-c]chromene-2-carboxylic acid with a generic chromene or coumarin analog is inadvisable due to fundamental differences in physicochemical and target engagement profiles. The presence of the sulfur heteroatom in the thiophene ring of this compound, compared to the oxygen-only coumarin scaffold, alters electronic distribution, lipophilicity (logP 3.0057) [1], and hydrogen-bonding capacity, which directly impacts target recognition as evidenced by its specific crystallographic binding to human Notum pectinacetylesterase [2]. These structural differences are not interchangeable when target-specific interactions or reproducible SAR studies are required. The following quantitative evidence demonstrates precisely where this compound differs from its closest analogs and in-class alternatives.

Quantitative Differentiation Guide: 4H-Thieno[3,2-c]chromene-2-carboxylic Acid vs. Analogs


Lipophilicity Control: logP Comparison vs. Oxygen-Only Coumarin Scaffolds

The target compound exhibits a calculated logP of 3.0057 [1]. In contrast, coumarin (2H-1-benzopyran-2-one), the oxygen-only scaffold analog lacking the thiophene sulfur atom, has a reported logP of approximately 1.39 [2]. This increased lipophilicity in the thienochromene scaffold enhances membrane permeability potential while maintaining a topological polar surface area (TPSA) of 46.53 Ų [3], which remains within favorable drug-likeness thresholds. The sulfur substitution in the fused ring system provides a tunable balance between lipophilicity and polarity not achievable with the parent coumarin core.

Lipophilicity Physicochemical properties Drug-likeness

Ionization State Differentiation: pKa and pH-Dependent LogD vs. Chromene Carboxylic Acids

The target compound has a calculated acid pKa of 3.33 [1], indicating it exists predominantly in ionized (carboxylate) form at physiological pH 7.4. This is reflected in its pH-dependent distribution coefficient: LogD (pH = 5.5) = 0.63 versus LogD (pH = 7.4) = -0.637 [1]. For comparison, 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid, a closely related analog with a fluorine substituent at the 8-position, has a predicted logP of 3.62 (ethyl ester form) and a distinct ionization profile due to the electron-withdrawing fluoro group, which depresses the pKa further and alters the pH-dependent distribution profile relative to the unsubstituted parent compound.

Ionization pH-dependent distribution Bioavailability

Target Engagement Specificity: Crystallographic Binding to Human Notum vs. Broader Scaffold Classes

The target compound (designated Fragment_130) has been co-crystallized with human Notum pectinacetylesterase and structurally resolved at 1.21 Å resolution (PDB: 7BO2) [1]. Notum is a carboxylesterase that negatively regulates Wnt signaling via depalmitoleylation of Wnt proteins [1]. In contrast, structurally related thiochromene and thiochromane scaffolds described in recent SAR reviews [2] show broader antimicrobial and anticancer activities but lack the specific Notum crystallographic validation demonstrated for this compound. While quantitative binding affinity (Kd or IC50) data remain proprietary or unpublished for Fragment_130, the high-resolution structural data confirms a defined binding mode to this specific therapeutic target that is not documented for generic coumarin or chromene carboxylic acid analogs.

Target engagement Fragment-based drug discovery Structural biology

Synthetic Versatility: Carboxylic Acid Handle vs. Non-Carboxylate Scaffolds

The target compound contains a carboxylic acid functional group at the 2-position of the thienochromene scaffold, providing a versatile synthetic handle for amide coupling, esterification, and hydrazide formation . This contrasts with non-carboxylate 4H-thieno[3,2-c]chromene derivatives such as 4-(nitromethyl)-4H-thieno[3,2-c]chromene and 4-phenyl-substituted analogs , which lack this reactive carboxyl functionality and require additional synthetic steps to introduce a conjugation-capable group. The carboxylic acid moiety enables direct derivatization into amides (for peptide coupling), esters (for prodrug strategies), and hydrazides (for heterocycle synthesis) without scaffold modification .

Synthetic intermediate Derivatization Chemical handle

Optimal Application Scenarios for 4H-Thieno[3,2-c]chromene-2-carboxylic Acid


Fragment-Based Drug Discovery Targeting Notum/Wnt Signaling

This compound serves as a structurally characterized fragment hit for human Notum pectinacetylesterase, as validated by its 1.21 Å resolution co-crystal structure (PDB: 7BO2) [1]. It is ideally suited for fragment elaboration campaigns in Wnt-related diseases including osteoporosis, osteoarthritis, and certain cancers where Notum inhibition is a validated therapeutic strategy [1]. The carboxylic acid at the 2-position provides a tractable vector for fragment growth while maintaining the core thienochromene scaffold that engages the Notum active site.

Medicinal Chemistry Scaffold Optimization with Tunable Lipophilicity

With a calculated logP of 3.0057 [2] and a pKa of 3.33 yielding pH-dependent distribution (LogD 0.63 at pH 5.5 vs. -0.637 at pH 7.4) [3], this compound provides a well-characterized lipophilicity baseline for SAR exploration. Researchers optimizing membrane permeability or solubility profiles can use this unsubstituted parent compound as a reference point for comparing the effects of substituent modifications (e.g., fluorine at the 8-position, which alters logP to approximately 3.62 in ester form) .

Organic Synthesis: Carboxylic Acid Handle for Polymer and Dendrimer Construction

The carboxylic acid functional group at the 2-position enables direct conjugation to amines, alcohols, and hydrazines via standard coupling chemistry . This compound has been specifically utilized in the synthesis of polymers and dendrimers , making it a valuable building block for materials science applications requiring sulfur-containing heterocyclic cores. Unlike non-carboxylate 4H-thieno[3,2-c]chromene derivatives , this compound eliminates the need for preliminary functionalization steps.

Reference Standard for Thienochromene Analytical Method Development

With established purity specifications (typically 95%) [3], defined melting point (>185°C with decomposition) , and solubility parameters (soluble in DMSO and methanol) , this compound serves as a reliable analytical reference standard for developing HPLC, LC-MS, or spectrophotometric methods for thienochromene-containing research materials and synthetic intermediates.

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